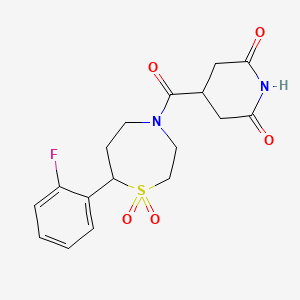

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.

Aplicaciones Científicas De Investigación

- The piperidine ring system is a common motif in pharmaceuticals. Researchers have explored the synthesis of substituted piperidines due to their diverse biological activities. For instance, 1,4-disubstituted piperidines have been used as established drugs, showing anti-bacterial, antimalarial, anti-inflammatory, anticonvulsant, and antihypertensive properties. Additionally, substituted piperidines play a role in treating cancer metastasis, schizophrenia, Parkinson’s disease, influenza infection, viral infections (including AIDS), obesity, and diabetes .

- The compound’s synthesis via multicomponent reactions (MCRs) has gained attention. MCRs offer rapid access to diverse organic compounds with minimal steps, making them environmentally friendly and economically efficient. In particular, the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by TMSI (trimethylsilyl iodide) yields highly functionalized piperidines. This method provides moderate to good yields and avoids protection–deprotection steps .

Medicinal Chemistry and Drug Development

Multicomponent Reactions (MCRs)

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O5S/c18-13-4-2-1-3-12(13)14-5-6-20(7-8-26(14,24)25)17(23)11-9-15(21)19-16(22)10-11/h1-4,11,14H,5-10H2,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJMYMLHODXNQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC(=O)NC(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2398902.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2398915.png)

![9-(4-bromophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398920.png)